Lansoprazole Sulfide N-Oxide
CAS No.: 163119-30-0
VCID: VC21335723
Molecular Formula: C16H14F3N3O2S
Molecular Weight: 369.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Lansoprazole Sulfide N-Oxide is a compound associated with lansoprazole, a widely used proton pump inhibitor for treating gastrointestinal disorders such as ulcers and gastroesophageal reflux disease (GERD) . This article focuses on providing detailed information about Lansoprazole Sulfide N-Oxide, including its chemical properties, synthesis, and potential applications. Synthesis and FormationLansoprazole Sulfide N-Oxide can be formed through the oxidation of lansoprazole sulfide, a metabolite of lansoprazole. Lansoprazole itself undergoes various degradation pathways under different conditions, such as acidic or oxidative stress, leading to the formation of several degradants . The specific synthesis of Lansoprazole Sulfide N-Oxide involves complex chemical reactions that may occur during the metabolic breakdown of lansoprazole. Physical and Chemical Characteristics
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 163119-30-0 | ||||||||||||||
Product Name | Lansoprazole Sulfide N-Oxide | ||||||||||||||
Molecular Formula | C16H14F3N3O2S | ||||||||||||||
Molecular Weight | 369.4 g/mol | ||||||||||||||
IUPAC Name | 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | ||||||||||||||
Standard InChI | InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | ||||||||||||||
Standard InChIKey | LGJKGASGASPHLH-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | ||||||||||||||
Canonical SMILES | CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | ||||||||||||||
Appearance | White Solid | ||||||||||||||
Melting Point | 213-215°C | ||||||||||||||
Purity | > 95% | ||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||
Synonyms | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole N-Oxide; | ||||||||||||||
PubChem Compound | 11326133 | ||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume